2-Azabicyclo[2.2.2]octane

Catalog No.
S748830
CAS No.
280-38-6
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.2]octane

CAS Number

280-38-6

Product Name

2-Azabicyclo[2.2.2]octane

IUPAC Name

2-azabicyclo[2.2.2]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2

InChI Key

KPUSZZFAYGWAHZ-UHFFFAOYSA-N

SMILES

C1CC2CCC1CN2

Canonical SMILES

C1CC2CCC1CN2

Medicinal Chemistry:

Quinuclidine serves as a valuable scaffold in medicinal chemistry for developing novel drugs. Its structural similarity to tropane alkaloids, a class of naturally occurring compounds with diverse pharmacological activities, makes it a promising starting point for designing new therapeutic agents. Researchers have explored its potential in treating various conditions, including:

  • Neurodegenerative diseases: Studies suggest quinuclidine derivatives may possess neuroprotective properties and modulate neurotransmitter activity, potentially offering benefits in Alzheimer's disease and Parkinson's disease [].
  • Antimicrobial activity: Certain quinuclidine derivatives exhibit antimicrobial properties against various bacterial and fungal strains, paving the way for potential antibiotic development [].
  • Anticancer agents: Research is ongoing to investigate the potential of quinuclidine-based compounds as anticancer agents due to their ability to target specific cancer cell pathways [].

Material Science:

Quinuclidine's unique structure and properties make it a valuable material in various scientific applications:

  • Ionic liquids: Quinuclidine-based ionic liquids, which are salts with unique properties, are being explored for their potential applications in catalysis, separation processes, and electrode materials [].
  • Polymers: Quinuclidine can be incorporated into polymer structures, leading to materials with enhanced properties like thermal stability and self-assembly capabilities [].

Organic Chemistry:

Quinuclidine serves as a versatile building block in organic synthesis due to its reactivity and the presence of functional groups. Researchers utilize it in various synthetic strategies, including:

  • Asymmetric synthesis: Quinuclidine derivatives can be employed as chiral auxiliaries or catalysts in asymmetric synthesis, allowing for the creation of enantiopure molecules with high selectivity [].
  • Total synthesis of natural products: The unique structure of quinuclidine makes it a valuable starting material for the total synthesis of complex natural products with diverse biological activities [].

2-Azabicyclo[2.2.2]octane is a bicyclic amine with the molecular formula C₇H₁₃N. Its structure consists of a nitrogen atom incorporated into a bicyclic framework, which is characterized by three fused cyclopropane-like rings. This configuration restricts the conformational flexibility of the molecule, making it an interesting subject for the design of pharmacologically active compounds and analogs of known drugs .

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Note

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  • Toxicity: Limited data exists on the specific toxicity of 2-azabicyclo[2.2.2]octane. However, due to its amine functionality, it may cause irritation upon contact with

The chemical reactivity of 2-azabicyclo[2.2.2]octane includes various transformations that can modify its functional groups or introduce new substituents. Notable reactions include:

  • Alkylation: The nitrogen atom can undergo alkylation to form various derivatives, which have been explored for their biological activities.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield acylated derivatives, which may exhibit enhanced pharmacological properties.
  • Cyclization: The compound can participate in cyclization reactions to create more complex structures or to facilitate the formation of analogs with specific activity profiles .

2-Azabicyclo[2.2.2]octane and its derivatives have been studied for their biological activities, particularly their analgesic and cholinergic properties. Some key findings include:

  • Analgesic Activity: Certain analogs have been shown to possess analgesic properties comparable to traditional opioid analgesics, making them potential candidates for pain management therapies .
  • Cholinergic Activity: Research indicates that some derivatives exhibit cholinergic effects, which could be beneficial in treating conditions like Alzheimer's disease or other cognitive disorders .

The unique structure and biological activity of 2-azabicyclo[2.2.2]octane make it valuable in several applications:

  • Drug Development: Its derivatives are investigated as potential candidates for new analgesics and cholinergic agents.
  • Chemical Probes: The compound serves as a scaffold for synthesizing chemical probes in neuroscience research.
  • Pharmaceutical Research: Ongoing studies aim to explore its potential in treating pain and cognitive disorders .

Interaction studies involving 2-azabicyclo[2.2.2]octane focus on how its derivatives interact with various biological targets:

  • Receptor Binding Studies: Investigations into how these compounds bind to opioid receptors or acetylcholine receptors provide insights into their mechanism of action.
  • In Vivo Studies: Animal models are often used to assess the efficacy and safety profiles of 2-azabicyclo[2.2.2]octane derivatives in therapeutic contexts .

Several compounds share structural similarities with 2-azabicyclo[2.2.2]octane, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-Azabicyclo[3.3.0]octaneOne additional carbon ringDifferent binding affinities at receptors
3-Azabicyclo[3.3.1]nonaneLarger ring sizePotentially different pharmacokinetics
4-Azabicyclo[3.3.0]octaneVariations in nitrogen positioningDistinct analgesic profiles compared to 2-Azabicyclo[2.2.2]octane
PiperidineFive-membered ringMore flexible structure; different activity

The unique bicyclic structure of 2-azabicyclo[2.2.2]octane allows it to exhibit distinct biological activities compared to these similar compounds, particularly in terms of receptor interactions and conformational stability.

XLogP3

1.1

Other CAS

280-38-6

Wikipedia

2-Azabicyclo(2.2.2)octane

Dates

Modify: 2023-08-15

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